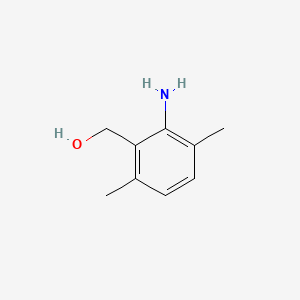

(2-Amino-3,6-dimethylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3,6-dimethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-7(2)9(10)8(6)5-11/h3-4,11H,5,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNWWPMVRXQYFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724751 | |

| Record name | (2-Amino-3,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177531-96-3 | |

| Record name | (2-Amino-3,6-dimethylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 3,6 Dimethylphenyl Methanol and Its Structural Analogs

Convergent and Divergent Synthesis Strategies

Convergent synthesis involves the separate preparation of molecular fragments that are later combined, while divergent synthesis begins with a common precursor that is elaborated into a variety of related structures. Both strategies are applicable to the synthesis of the target compound and its analogs. A plausible starting material for many of these routes is 2,5-dimethylaniline (B45416), a primary arylamine used in the manufacture of dyes and other chemicals. solubilityofthings.comnih.govchemicalbook.com

Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.comwikipedia.org In a hypothetical pathway to the target compound, a key intermediate such as 3,6-dimethyl-2-nitrobenzaldehyde (B6615077) could be utilized. This approach involves two distinct reduction steps. First, the aldehyde group is selectively reduced to a primary alcohol, followed by the reduction of the nitro group to an amine.

The selective reduction of an aldehyde in the presence of a nitro group can be challenging. However, certain catalytic systems have shown high chemoselectivity. For instance, gold nanoparticle catalysts have been used for the exclusive hydrogenation of the aldehyde group in 4-nitrobenzaldehyde (B150856) to yield 4-nitrobenzyl alcohol with nearly 100% selectivity. acs.org Similarly, reduction using sodium borohydride (B1222165) (NaBH₄) can favor the formation of the nitrobenzyl alcohol over the aminobenzyl alcohol under specific conditions. researchgate.net

Following the formation of the (3,6-dimethyl-2-nitrophenyl)methanol (B6265902) intermediate, the nitro group can be reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using catalysts like Raney nickel, often in a solvent such as methanol (B129727). google.com This two-step process, involving sequential reduction of the aldehyde and then the nitro group, exemplifies a clear synthetic route.

Conversely, hydroxymethylation introduces a -CH₂OH group onto a molecule. nih.gov This can be achieved on an aniline (B41778) derivative, although direct hydroxymethylation on an unprotected aniline can be complex. A more controlled approach would involve the formylation of a protected 2,5-dimethylaniline derivative, followed by reduction of the resulting aldehyde to the alcohol.

The table below summarizes typical conditions for these transformations based on analogous reactions.

| Step | Transformation | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Selective Aldehyde Reduction | H₂, Au Nanoparticles, Water, 80°C | ~95-100% | acs.org |

| 2 | Nitro Group Reduction | H₂, Raney Nickel, Methanol | >99% | google.com |

| - | Reductive Amination (General) | Aldehyde/Ketone, Amine, NaBH₃CN or NaBH(OAc)₃ | High | masterorganicchemistry.comwikipedia.orgharvard.edu |

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The amino group of aniline and its derivatives is a strong activating, ortho-, para-directing group. byjus.com For a starting material like 2,5-dimethylaniline, the positions ortho and para to the amino group are activated. solubilityofthings.com However, the 2- and 6-positions are sterically hindered by the existing methyl groups, potentially directing incoming electrophiles to the 4-position. To achieve substitution at the desired position to build the target molecule, a protecting group strategy might be necessary to modulate the directing effects or a different starting material could be chosen.

A plausible EAS route could involve the formylation of 2,5-dimethylaniline under Vilsmeier-Haack conditions (using phosphoryl chloride and dimethylformamide) to introduce a formyl group, which can then be reduced to the hydroxymethyl group.

Nucleophilic aromatic substitution (SₙAr) typically requires an electron-withdrawing group to activate the ring towards nucleophilic attack. While less common for electron-rich anilines, SₙAr pathways can be designed for suitably substituted precursors. For instance, starting with a substrate like 2,4-dimethyl-1-fluoro-3-nitrobenzene, a nucleophile could potentially displace the fluoride, followed by reduction of the nitro group and subsequent functionalization.

Organometallic reagents, particularly Grignard reagents, are excellent for forming carbon-carbon bonds. libretexts.org A viable strategy for synthesizing (2-Amino-3,6-dimethylphenyl)methanol involves the reaction of a suitable organometallic precursor with formaldehyde (B43269).

This route could start with a halogenated precursor, such as 1-bromo-2,5-dimethyl-3-nitrobenzene. This compound could be converted into a Grignard reagent (R-MgBr) by reacting it with magnesium metal in an ether solvent like diethyl ether or THF. libretexts.org The resulting organomagnesium compound can then react with formaldehyde (HCHO), an electrophile, to form the benzyl (B1604629) alcohol after acidic workup. youtube.com The final step would be the reduction of the nitro group to an amine, as previously described.

The use of organometallic reagents offers a direct method for installing the hydroxymethyl group. Transition metal-catalyzed cross-coupling reactions provide alternative, milder methods for C-C bond formation. organic-chemistry.orgnih.govacs.org

| Step | Transformation | Reagents & Conditions | Plausible Yield | Reference |

|---|---|---|---|---|

| 1 | Grignard Reagent Formation | Mg, Dry Ether/THF | High | libretexts.org |

| 2 | Reaction with Formaldehyde | 1. HCHO; 2. H₃O⁺ | Good to High | youtube.com |

| 3 | Nitro Group Reduction | H₂, Pd/C or Raney Ni | High | google.com |

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places significant emphasis on sustainability, guided by the principles of green chemistry. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. beilstein-journals.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.

Catalysis is a cornerstone of green chemistry. The development of efficient, selective, and recyclable catalysts can dramatically reduce the environmental impact of chemical production. For the synthesis of anilines and their derivatives, new electrocatalytic methods are being explored as a more sustainable alternative to traditional processes. chemistryworld.com

For the oxidation of benzyl alcohols to aldehydes, a necessary step in some synthetic routes, traditional methods often use stoichiometric amounts of hazardous chromium or manganese-based oxidants. Green alternatives include using heterogeneous catalysts like palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)), which can achieve high yields under solvent-free conditions. nih.gov Similarly, using nitrates with catalysts like Fe(NO₃)₃ can provide an efficient oxidation system. frontiersin.org The development of biocatalysts, such as enzymes, also holds great promise for conducting highly selective transformations under mild, environmentally benign conditions.

Solvent Minimization and Alternative Media for Reactions

In the pursuit of greener chemical processes, significant attention has been directed towards minimizing the use of conventional organic solvents and exploring more environmentally benign reaction media. The synthesis of aromatic compounds and their derivatives, including precursors to (2-Amino-3,6-dimethylphenyl)methanol, has benefited from these approaches.

One prominent strategy is the use of alternative solvents like water or polyethylene (B3416737) glycol (PEG). For instance, the Gewald reaction, a multicomponent reaction used to synthesize substituted 2-aminothiophenes, has been successfully carried out in polyethylene glycol 600 as an eco-friendly medium, eliminating the need for basic catalysts. researchgate.net This method allows for the recovery and reuse of the solvent, adding to its green credentials. researchgate.net Similarly, water has been utilized as a solvent for the synthesis of 2-aminothiophenes under ultrasound activation, offering high yields without the need for a catalyst. researchgate.net

Another approach involves solvent-free or neat reaction conditions. While specific examples for the direct synthesis of (2-Amino-3,6-dimethylphenyl)methanol are not extensively documented in the provided results, the principles of solvent minimization are broadly applicable. For example, the Hantzsch synthesis of dihydropyridines, which can involve substituted benzaldehydes, has been shown to be effective in solvents like isopropanol, which can facilitate easier product crystallization and isolation compared to other alcohols. mdpi.com

The overarching goal of these methodologies is to reduce the environmental impact associated with chemical synthesis by decreasing volatile organic compound (VOC) emissions and simplifying purification processes.

Stereoselective Synthesis of Chiral Derivatives and Enantiomers

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a compound can be dependent on its stereochemistry. nih.govnih.gov For chiral amino alcohols structurally analogous to (2-Amino-3,6-dimethylphenyl)methanol, several advanced stereoselective synthetic strategies have been developed.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. This method often employs chiral catalysts, typically transition metal complexes with chiral ligands, to selectively produce one enantiomer over the other. unt.eduresearchgate.net

Ruthenium-catalyzed asymmetric transfer hydrogenation has been utilized for the synthesis of chiral 1,2-amino alcohols from unprotected α-ketoamines. acs.org Similarly, iridium/f-amphox and chiral spiro iridium catalysts have been successfully applied in the asymmetric hydrogenation of N-methylated α-amino ketones. acs.org Earth-abundant manganese catalysts have also emerged for the asymmetric hydrogenation of dialkyl ketimines, demonstrating high enantioselectivity even with substrates having minimally different alkyl groups. nih.gov

The efficiency of these reactions is often high, with reports of up to 99% yield and 99% enantiomeric excess (ee). researchgate.net The choice of catalyst and reaction conditions, including the solvent, can significantly influence the stereochemical outcome. unt.edu For example, in the asymmetric hydrogenation of certain substrates, non-polar solvents may be preferred to minimize interactions that could interfere with the chiral induction. unt.edu

Table 1: Examples of Asymmetric Hydrogenation for Chiral Amine/Alcohol Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Ruthenium-based | Unprotected α-ketoamines | Chiral 1,2-amino alcohols | >99.9:0.1 er | acs.org |

| Iridium/f-amphox | N-Me α-amino ketones | Chiral 1,2-amino alcohols | Not specified | acs.org |

| Chiral Spiro Iridium | α-amino ketones | Chiral 1,2-amino alcohols | Not specified | researchgate.netacs.org |

| Rh-TangPhos | β-acylaminoacrylates | Chiral β-amino acid derivatives | up to 99.6% | nih.gov |

| Manganese-based | Dialkyl ketimines | Chiral amines | Not specified | nih.gov |

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes operate under mild conditions, are biodegradable, and often exhibit exceptional enantio-, chemo-, and regioselectivity. nih.govnih.gov

For the synthesis of chiral amino alcohols, several classes of enzymes are particularly useful. Amine dehydrogenases (AmDHs), engineered from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with high conversions and enantiomeric excess often exceeding 99%. frontiersin.orgacs.org This method is advantageous as it uses inexpensive ammonia (B1221849) as the amino donor. frontiersin.org

Other enzymatic approaches include the use of transaminases, lyases, and monoamine oxidases. nih.gov For instance, a cascade reaction coupling a transketolase and a transaminase has been developed for the synthesis of chiral amino alcohols. nih.gov Ketoreductases (KREDs) are also widely employed for the asymmetric reduction of ketoesters to chiral hydroxy esters, which are valuable intermediates. mdpi.com

Table 2: Biocatalytic Methods for Chiral Amino Alcohol Synthesis

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | Reference |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-hydroxy ketones | Chiral vicinal amino alcohols | High ee (>99%), uses ammonia | frontiersin.orgacs.org |

| Transketolase & Transaminase | Cascade Reaction | Non-chiral starting materials | Chiral amino-alcohols | Environmentally benign, high selectivity | nih.gov |

| Ketoreductase (KRED) | Asymmetric Reduction | Ketoesters | Chiral hydroxy esters | High yield and ee | mdpi.com |

| Pig Liver Esterase (PLE) | Desymmetrization | Prochiral diesters | Chiral monoesters | Efficient introduction of chirality | nih.gov |

When a synthesis produces a racemic mixture (a 50:50 mixture of both enantiomers), chiral resolution is necessary to separate them. wikipedia.orglibretexts.org

A common method is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

Chiral chromatography is another powerful technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the chromatography column. mdpi.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common chromatographic methods used for chiral resolution. nih.gov

More advanced techniques include preferential crystallization, where seeding a supersaturated solution of a racemate with a crystal of one enantiomer can induce the crystallization of that enantiomer. wikipedia.org

Table 3: Chiral Resolution Techniques

| Technique | Principle | Common Application | Advantages | Reference |

| Diastereomeric Salt Formation | Conversion to diastereomers with different solubilities | Separation of racemic acids and bases | Well-established, scalable | wikipedia.orglibretexts.org |

| Chiral Chromatography (HPLC, GC, SFC) | Differential interaction with a chiral stationary phase | Analytical and preparative separation of a wide range of chiral compounds | High purity, applicable to many compounds | mdpi.comnih.gov |

| Preferential Crystallization | Seeding a racemic solution to induce crystallization of one enantiomer | Separation of conglomerates | Can be cost-effective | wikipedia.org |

Elucidation of Advanced Reaction Mechanisms and Chemical Transformations Involving 2 Amino 3,6 Dimethylphenyl Methanol

Reactivity of the Primary Amino Group

The primary amino group attached to the dimethylated benzene (B151609) ring is a key site for a variety of chemical transformations, enabling the construction of diverse molecular architectures. Its nucleophilicity and ability to participate in metal-catalyzed processes are central to its synthetic utility.

Amidation and Sulfonamidation Reactions to Form Nitrogen-Containing Scaffolds

The nucleophilic character of the primary amino group allows for straightforward acylation and sulfonylation reactions to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for creating scaffolds found in many therapeutic agents.

Amidation: The reaction of (2-Amino-3,6-dimethylphenyl)methanol with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, under basic conditions yields the corresponding N-aryl amide. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom attacks the electrophilic carbonyl carbon. This transformation can also be achieved directly from carboxylic acids using coupling agents or through visible-light photoredox catalysis which enables the amidation of benzylic alcohols. nih.govlookchem.com

Sulfonamidation: Similarly, the amino group readily reacts with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) to furnish sulfonamides. More advanced methods, such as photosensitized nickel catalysis, allow for the coupling of sulfonamides with aryl halides, indicating the robustness of the sulfonamide motif. researchgate.net Visible-light-mediated methods using sulfonyl fluorides have also been developed for the sulfonylation of anilines. nih.gov The resulting sulfonamides are important structural motifs in a variety of biologically active compounds. nih.gov

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | N-(2-(hydroxymethyl)-3,6-dimethylphenyl)amide | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |

| Amidation | Carboxylic Anhydride ((RCO)₂O) | N-(2-(hydroxymethyl)-3,6-dimethylphenyl)amide | Base, Aprotic Solvent |

| Sulfonamidation | Sulfonyl Chloride (R-SO₂Cl) | N-(2-(hydroxymethyl)-3,6-dimethylphenyl)sulfonamide | Base (e.g., Pyridine), Aprotic Solvent |

Condensation Reactions Leading to Imine and Formamidine (B1211174) Derivatives

Condensation reactions involving the primary amine lead to the formation of carbon-nitrogen double bonds, characteristic of imines (Schiff bases) and formamidines.

Imine Formation: The reaction of (2-Amino-3,6-dimethylphenyl)methanol with aldehydes or ketones, typically under acid catalysis with removal of water, results in the formation of an imine. libretexts.orgmasterorganicchemistry.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate, followed by acid-catalyzed dehydration. libretexts.org For instance, a reaction analogous to that of 2-aminobenzyl alcohol with isobutyraldehyde (B47883) in the presence of a dehydrating agent like anhydrous calcium chloride would yield the corresponding N-benzylideneamine. google.com These reactions are generally reversible. libretexts.org

Formamidine Synthesis: Formamidines can be synthesized from the primary amine of (2-Amino-3,6-dimethylphenyl)methanol through several routes. A common method involves reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or via transamination from a pre-formed formamidine. google.com More contemporary, catalyst-free methods involve the reaction of an amine, a sulfonyl azide, and a terminal ynone, where the ynone serves as the carbon source for the formamidine backbone. nih.govrsc.org

Table 2: Condensation Reactions of the Amino Group

| Reagent(s) | Product Type | Key Intermediate |

|---|---|---|

| Aldehyde (R'CHO) or Ketone (R'R''CO) | Imine (Schiff Base) | Carbinolamine |

| Dimethylformamide Dimethyl Acetal (DMF-DMA) | Formamidine | N/A |

| Amine, Sulfonyl Azide, Terminal Ynone | N-Sulfonyl Formamidine | N/A |

Metal-Catalyzed Coupling Reactions at the Amine Moiety

The primary amine of (2-Amino-3,6-dimethylphenyl)methanol is an excellent substrate for modern metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the primary amine with aryl halides or triflates to form diarylamines. wikipedia.orgorganic-chemistry.org The reaction typically employs a palladium precursor and a specialized phosphine (B1218219) ligand (e.g., BINAP, DPPF, or sterically hindered biaryl phosphines) in the presence of a base. wikipedia.org The development of these catalysts has allowed for the amination of a wide variety of substrates, including sterically hindered anilines, under relatively mild conditions. numberanalytics.comacs.org

Chan-Lam Coupling: As an alternative to palladium-based methods, the Chan-Lam coupling utilizes a copper catalyst to couple the amine with aryl boronic acids. organic-chemistry.orgnrochemistry.com A key advantage of this reaction is that it can often be performed at room temperature and open to the air. organic-chemistry.orgrsc.org For bifunctional substrates like (2-Amino-3,6-dimethylphenyl)methanol, which contains both an amine and an alcohol, chemoselectivity becomes a critical consideration. Studies on aminophenols have shown that selective N-arylation can be achieved by carefully choosing the copper catalyst system and additives, thereby avoiding O-arylation. rsc.orgrsc.org

Table 3: Metal-Catalyzed C-N Coupling Reactions

| Reaction Name | Metal Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl Halide/Triflate | Requires phosphine ligands and a base. Broad substrate scope. wikipedia.orgnumberanalytics.com |

| Chan-Lam Coupling | Copper | Aryl Boronic Acid | Often proceeds under mild, aerobic conditions. organic-chemistry.orgrsc.org |

Reactivity of the Hydroxyl Group

The primary benzylic hydroxyl group is the second key reactive site in (2-Amino-3,6-dimethylphenyl)methanol, allowing for derivatization through etherification and esterification, as well as oxidation to different carbonyl functionalities.

Derivatization via Esterification and Etherification

Esterification: The hydroxyl group can be converted to an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions (e.g., Fischer esterification). Due to the presence of the nucleophilic amino group, chemoselective esterification of the alcohol typically requires protection of the amine (e.g., as an amide or carbamate) prior to reaction to prevent competing N-acylation.

Etherification: Synthesis of ethers from the hydroxyl group can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For amino alcohols, selective O-alkylation can be challenging due to competing N-alkylation. google.com Specific protocols for the etherification of amino alcohols often utilize metal alcoholates as the deprotonating agent in carefully controlled stoichiometric amounts to favor reaction at the oxygen. google.com

Oxidation Reactions to Aldehydic and Carboxylic Acid Functionalities

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgchemguide.co.uk

Oxidation to Aldehydes: The selective oxidation of the primary alcohol to an aldehyde, without over-oxidation to the carboxylic acid, can be accomplished using mild oxidizing agents. chemguide.co.uk Reagents such as Pyridinium Chlorochromate (PCC) are classic choices for this transformation. libretexts.org More modern and selective methods have been developed; for instance, copper(I)-catalyzed aerobic oxidation using TEMPO as a co-catalyst has been shown to be highly effective for converting substituted 2-aminobenzyl alcohols into their corresponding 2-aminobenzaldehydes in excellent yields, with no carboxylic acid byproducts observed. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol all the way to a carboxylic acid. chemguide.co.uknsf.gov Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, i.e., the Jones reagent), or sodium dichromate in acidic solution under reflux conditions. libretexts.orgchemguide.co.uk A two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂) is a milder alternative that is compatible with many sensitive functional groups. nih.gov

Table 4: Oxidation of the Hydroxyl Group

| Target Functionality | Reagent(s) | Conditions |

|---|---|---|

| Aldehyde | PCC (Pyridinium Chlorochromate) | Anhydrous, Aprotic Solvent (e.g., CH₂Cl₂) |

| Aldehyde | CuI / TEMPO / O₂ | Room Temperature, CH₃CN nih.gov |

| Carboxylic Acid | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | Aqueous, often with heating/reflux libretexts.orgchemguide.co.uk |

| Carboxylic Acid | TEMPO / NaOCl, then NaClO₂ | Two-step, one-pot, mild conditions nih.gov |

Transformations Involving the Aromatic Ring System

The aromatic core of (2-Amino-3,6-dimethylphenyl)methanol is rich in electrons due to the presence of the strongly activating amino group and the two weakly activating methyl groups. This high electron density makes the ring susceptible to electrophilic attack. However, the substitution pattern also introduces significant steric hindrance, which plays a crucial role in determining the regioselectivity of these reactions.

Direct Aromatic Functionalization (e.g., Halogenation)

Direct functionalization of the aromatic ring of (2-Amino-3,6-dimethylphenyl)methanol, such as halogenation, is a key transformation for introducing new reactive handles. The outcome of such reactions is governed by the powerful directing effects of the substituents.

Research Findings:

The primary amino group (-NH2) is a potent activating and ortho, para-directing group. libretexts.orgbyjus.com Similarly, the methyl groups are also activating and ortho, para-directing, albeit to a lesser extent. The positions ortho and para to the strongly activating amino group are the most nucleophilic and, therefore, the most likely sites for electrophilic attack. In (2-Amino-3,6-dimethylphenyl)methanol, the positions are designated as follows:

Position 4: para to the amino group.

Position 5: meta to the amino group and ortho to the 6-methyl group.

Position 1: Bearing the amino group.

Position 2: Bearing the hydroxymethyl group.

Position 3: Bearing a methyl group.

Position 6: Bearing a methyl group.

Considering the directing effects, the primary sites for electrophilic substitution are positions 4 and the now-substituted position 1 (which is not available for substitution). The strong activation by the amino group often leads to polysubstitution, and controlling the reaction to achieve mono-substitution can be challenging. libretexts.orglibretexts.org To achieve selective monohalogenation, it is often necessary to protect the highly activating amino group, for instance, by converting it to an amide (e.g., acetanilide). This attenuates the activating effect and allows for more controlled reactions. libretexts.org

For instance, direct bromination of aniline (B41778) with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com In the case of (2-Amino-3,6-dimethylphenyl)methanol, the positions ortho to the amine (positions 1 and 3) are already substituted. Therefore, electrophilic attack would be strongly directed to the para position (position 4). The position ortho to the amine (position 1) is already substituted. The other ortho position (position 3) is also substituted. Thus, halogenation is most likely to occur at position 4.

| Halogenating Agent | Solvent | Predicted Major Product | Controlling Factors |

|---|---|---|---|

| Br2/H2O | Water | (2-Amino-5-bromo-3,6-dimethylphenyl)methanol | Strong activation and para-directing effect of the amino group. |

| N-Chlorosuccinimide (NCS) | Acetonitrile | (2-Amino-5-chloro-3,6-dimethylphenyl)methanol | Milder chlorinating agent allowing for potentially more selective reaction. |

| I2/NaI | Aqueous solution | (2-Amino-5-iodo-3,6-dimethylphenyl)methanol | Iodination is generally less vigorous than bromination or chlorination. |

Cross-Coupling Reactions on Modified Aromatic Systems (e.g., Suzuki-Miyaura)

To participate in cross-coupling reactions like the Suzuki-Miyaura coupling, the aromatic ring of (2-Amino-3,6-dimethylphenyl)methanol must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This is achieved through reactions like the halogenation described above. The subsequent cross-coupling reaction involves the palladium-catalyzed reaction of the aryl halide with an organoboron compound. rsc.org

Research Findings:

The success of a Suzuki-Miyaura reaction is influenced by several factors, including the nature of the palladium catalyst, the ligands, the base, and the steric and electronic properties of the coupling partners. researchgate.net The presence of multiple substituents on the aromatic ring of the halogenated (2-Amino-3,6-dimethylphenyl)methanol derivative can introduce significant steric hindrance. Specifically, the methyl group at position 6 and the hydroxymethyl group at position 2 flank the potential coupling site if halogenation occurs at position 5. This steric congestion can impede the oxidative addition step of the catalytic cycle and may require the use of bulky, electron-rich phosphine ligands to facilitate the reaction. rsc.orgnih.gov

For example, coupling a halogenated derivative such as (2-Amino-5-bromo-3,6-dimethylphenyl)methanol with an arylboronic acid would yield a biaryl structure. The reaction conditions would need to be carefully optimized to overcome the steric hindrance posed by the ortho-substituents.

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Potential Product |

|---|---|---|---|---|

| (2-Amino-5-bromo-3,6-dimethylphenyl)methanol | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | (2-Amino-5-phenyl-3,6-dimethylphenyl)methanol |

| (2-Amino-5-iodo-3,6-dimethylphenyl)methanol | 4-Methoxyphenylboronic acid | PdCl2(dppf) | K3PO4 | (2-Amino-5-(4-methoxyphenyl)-3,6-dimethylphenyl)methanol |

| (2-Amino-5-bromo-3,6-dimethylphenyl)methanol | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)2/SPhos | K2CO3 | (2-Amino-3,6-dimethyl-5-vinylphenyl)methanol |

Electrophilic and Nucleophilic Substitution Effects of Substituents

The substituents on the benzene ring of (2-Amino-3,6-dimethylphenyl)methanol collectively determine its reactivity towards both electrophilic and nucleophilic aromatic substitution.

Electrophilic Substitution:

-NH2 (Amino): Strongly activating, ortho, para-director. libretexts.org

-CH3 (Methyl): Weakly activating, ortho, para-director.

-CH2OH (Hydroxymethyl): Weakly deactivating by induction, but its effect is generally overshadowed by the much stronger activating groups.

The combined effect of these groups makes the aromatic ring highly susceptible to electrophilic attack, primarily at the position para to the amino group (position 4) and to a lesser extent at position 5, which is ortho to the 6-methyl group and meta to the amino group. The significant steric hindrance from the two methyl groups and the hydroxymethyl group will also play a major role in the regioselectivity, often favoring substitution at the less hindered sites.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to nucleophilic attack. The aromatic ring of (2-Amino-3,6-dimethylphenyl)methanol is electron-rich due to the presence of the activating amino and methyl groups. Therefore, it is not expected to undergo direct nucleophilic aromatic substitution under standard conditions. For SNAr to occur, the ring would need to be modified with potent electron-withdrawing groups, such as nitro groups.

However, a different type of nucleophilic substitution can occur if the hydroxymethyl group is converted into a good leaving group, such as a halide (e.g., -CH2Cl or -CH2Br). This would create a benzylic halide, which is highly reactive towards nucleophilic substitution via SN1 or SN2 mechanisms due to the stabilization of the carbocation intermediate or transition state by the adjacent aromatic ring. researchgate.net

| Substituent | Electronic Effect | Directing Effect (for EAS) | Impact on Reactivity |

|---|---|---|---|

| -NH2 | Strongly Electron-Donating (Resonance) | Ortho, Para | Strongly Activating |

| -CH3 | Weakly Electron-Donating (Inductive/Hyperconjugation) | Ortho, Para | Weakly Activating |

| -CH2OH | Weakly Electron-Withdrawing (Inductive) | Meta (in theory, but overridden) | Weakly Deactivating |

Comprehensive Spectroscopic and Advanced Structural Characterization of 2 Amino 3,6 Dimethylphenyl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). For (2-Amino-3,6-dimethylphenyl)methanol, NMR would confirm the molecular structure by identifying the distinct signals for each type of proton and carbon atom.

Based on the structure, a hypothetical ¹H NMR spectrum would feature signals corresponding to the aminophenyl protons, the two methyl groups, the methylene (B1212753) (-CH₂OH) group, the hydroxyl (-OH) proton, and the amino (-NH₂) protons. The expected chemical shifts (δ) in a solvent like CDCl₃ would be approximated as shown in the illustrative table below.

Illustrative ¹H and ¹³C NMR Data for (2-Amino-3,6-dimethylphenyl)methanol This table is exemplary and based on typical chemical shift ranges for the functional groups present.

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C4-H) | 6.8 - 7.2 | 115 - 130 | Doublet |

| Aromatic-H (C5-H) | 6.8 - 7.2 | 115 - 130 | Doublet |

| -CH₂OH | ~4.6 | ~65 | Singlet |

| -NH₂ | 3.5 - 5.0 (broad) | N/A | Broad Singlet |

| -OH | 1.5 - 4.0 (broad) | N/A | Broad Singlet |

| Methyl-H (C3-CH₃) | ~2.3 | ~20 | Singlet |

| Methyl-H (C6-CH₃) | ~2.2 | ~18 | Singlet |

| Aromatic-C (C1-C6) | N/A | 110 - 150 | Multiple Signals |

While 1D NMR provides primary data, 2D-NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the two aromatic protons on the phenyl ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the methylene proton signal at ~4.6 ppm to the methylene carbon signal at ~65 ppm.

The use of these techniques provides a complete and unambiguous assignment of the molecular structure in solution.

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes or restricted rotation around single bonds. In (2-Amino-3,6-dimethylphenyl)methanol, a potential area of study would be the rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring. At low temperatures, this rotation might become slow enough on the NMR timescale to result in the broadening or splitting of NMR signals. By analyzing the spectra at various temperatures, it would be possible to calculate the energy barrier for this rotation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice.

A single-crystal X-ray diffraction study of (2-Amino-3,6-dimethylphenyl)methanol would yield its precise molecular geometry in the solid state. This includes the planarity of the phenyl ring and the conformation of the hydroxymethyl and amino groups relative to the ring.

Furthermore, many organic molecules exhibit polymorphism, where they can crystallize in multiple different forms, or polymorphs. These different crystalline arrangements can arise from variations in intermolecular interactions. Each polymorph has distinct physical properties. A comprehensive study would involve crystallizing the compound from various solvents and conditions to investigate whether different polymorphs of (2-Amino-3,6-dimethylphenyl)methanol exist.

Exemplary Crystallographic Data Table This table represents typical parameters reported in a single-crystal X-ray diffraction study.

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₁₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | < 5 |

The crystal packing of (2-Amino-3,6-dimethylphenyl)methanol would be governed by intermolecular forces. Given the presence of -OH and -NH₂ groups, strong hydrogen bonding is expected to be a dominant interaction. The analysis would focus on:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group can act as a donor. This would likely lead to the formation of extensive hydrogen-bonded networks, such as chains or sheets, linking adjacent molecules. Common motifs like N−H···O and O−H···N hydrogen bonds would be identified and characterized.

π-Stacking: The aromatic phenyl rings could interact with each other through π-π stacking interactions. The analysis would determine the geometry of these interactions (e.g., parallel-displaced or T-shaped) and the centroid-to-centroid distances between the rings.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to molecular structure and bonding.

For (2-Amino-3,6-dimethylphenyl)methanol, the IR and Raman spectra would show characteristic absorption bands corresponding to:

O-H stretch: A broad band typically in the 3200-3600 cm⁻¹ region.

N-H stretch: Two sharp bands for the symmetric and asymmetric stretches of the primary amine, typically around 3300-3500 cm⁻¹.

C-H stretches: Signals for aromatic and aliphatic C-H bonds, typically between 2850-3100 cm⁻¹.

C=C stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band for the alcohol C-O bond, typically around 1050-1200 cm⁻¹.

Comparing the experimental spectra with theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of these vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for (2-Amino-3,6-dimethylphenyl)methanol is expected to show characteristic bands corresponding to its hydroxyl, amino, and substituted phenyl groups. The analysis of these bands can be understood by referencing the well-documented spectra of 2-aminobenzyl alcohol. nih.govresearchgate.net

The key vibrational modes anticipated for (2-Amino-3,6-dimethylphenyl)methanol are:

O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups give rise to prominent bands in the high-frequency region of the FTIR spectrum. The O-H stretching vibration is typically observed as a broad band in the range of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.

C-H Stretching: The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂OH) groups will appear in the 2850-3000 cm⁻¹ range. Specifically, asymmetric and symmetric stretching of the methyl groups would contribute to this region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the phenyl ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these peaks.

C-O and C-N Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1050 cm⁻¹ region. The C-N stretching of the aromatic amine is typically observed in the 1250-1350 cm⁻¹ range.

-CH₃ and -CH₂ Bending: The bending vibrations of the methyl and methylene groups will be present in the 1375-1470 cm⁻¹ region.

A comparative analysis with 2-aminobenzyl alcohol suggests that the additional methyl groups in (2-Amino-3,6-dimethylphenyl)methanol will introduce specific C-H stretching and bending vibrations, confirming the presence of these substituents. nih.govresearchgate.net

Interactive Data Table: Predicted FTIR Peak Assignments for (2-Amino-3,6-dimethylphenyl)methanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3350, ~3250 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) |

| ~3050 | Aromatic C-H Stretch | Phenyl Ring |

| ~2970, ~2870 | Aliphatic C-H Stretch | Methyl (-CH₃), Methylene (-CH₂OH) |

| ~1600, ~1500, ~1450 | C=C Stretch | Phenyl Ring |

| ~1460 | -CH₂ Scissoring, -CH₃ Asymmetric Bend | Methylene, Methyl |

| ~1380 | -CH₃ Symmetric Bend | Methyl |

| ~1300 | C-N Stretch | Aromatic Amine |

| ~1030 | C-O Stretch | Primary Alcohol |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of (2-Amino-3,6-dimethylphenyl)methanol is expected to be rich in information regarding the carbon skeleton.

Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is a strong and characteristic Raman band, typically appearing around 1000 cm⁻¹. Other ring stretching and deformation modes will also be present.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will be visible in the 2800-3100 cm⁻¹ region, often with greater resolution for symmetric modes compared to FTIR.

Methyl Group Vibrations: The symmetric C-H bending of the methyl groups is expected to yield a distinct Raman signal.

C-C Stretching: The stretching of the C-C bonds within the aromatic ring and the bond connecting the methylene group to the ring will contribute to the spectrum.

Interactive Data Table: Predicted Raman Peak Assignments for (2-Amino-3,6-dimethylphenyl)methanol

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | Aromatic C-H Stretch | Phenyl Ring |

| ~2930 | Symmetric -CH₃ Stretch | Methyl |

| ~1610 | Aromatic C=C Stretch | Phenyl Ring |

| ~1000 | Ring Breathing | Phenyl Ring |

| ~750 | C-H Out-of-Plane Bending | Phenyl Ring |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For (2-Amino-3,6-dimethylphenyl)methanol (C₉H₁₃NO), the expected exact mass can be calculated.

The fragmentation pattern in mass spectrometry provides valuable structural information. For alcohols and amines, common fragmentation pathways include alpha-cleavage and dehydration. libretexts.org

Molecular Ion Peak (M⁺˙): The molecular ion peak would correspond to the exact mass of the compound.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage of the alcohol) would result in the loss of a hydrogen radical, leading to a fragment at [M-1]⁺. Alternatively, cleavage of the bond between the phenyl ring and the CH₂OH group can occur. For aromatic amines, alpha-cleavage involves the loss of a hydrogen radical from the amino group.

Loss of Water (Dehydration): Alcohols can undergo dehydration, leading to a fragment at [M-18]⁺.

Loss of Hydroxymethyl Radical: A significant fragmentation pathway would be the loss of the hydroxymethyl radical (•CH₂OH), resulting in a fragment corresponding to the 2-amino-3,6-dimethylphenyl cation.

Tropylium (B1234903) Ion Formation: Like other benzyl (B1604629) derivatives, rearrangement to form a stable tropylium or substituted tropylium ion might be observed.

Interactive Data Table: Predicted HRMS Fragmentation for (2-Amino-3,6-dimethylphenyl)methanol

| m/z (Predicted) | Fragment Ion | Description |

| 151.0997 | [C₉H₁₃NO]⁺˙ | Molecular Ion |

| 134.0970 | [C₉H₁₂N]⁺ | Loss of •OH |

| 133.0891 | [C₉H₁₁N]⁺˙ | Loss of H₂O |

| 120.0813 | [C₈H₁₀N]⁺ | Loss of •CH₂OH |

| 106.0657 | [C₇H₈N]⁺ | Loss of •CH₂OH and CH₂ |

Computational Chemistry and Theoretical Modeling of 2 Amino 3,6 Dimethylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic behavior and stability of a molecule. For (2-Amino-3,6-dimethylphenyl)methanol, these methods could elucidate properties stemming from its aromatic ring, amino group, and methanol (B129727) substituent.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization). Application of DFT, using functionals like B3LYP with a basis set such as 6-31G*, would predict bond lengths, bond angles, and dihedral angles for the ground state of (2-Amino-3,6-dimethylphenyl)methanol.

Following optimization, a vibrational analysis is typically performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This theoretical spectrum can be used to interpret experimental spectroscopic data. However, no specific DFT studies providing these optimized coordinates or vibrational frequencies for this compound have been found.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to predict a wide range of electronic properties. For (2-Amino-3,6-dimethylphenyl)methanol, methods like Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory could be used to calculate:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for understanding chemical reactivity and electronic transitions.

Despite the power of these methods, specific ab initio calculations for this molecule are not available in the literature.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds—specifically the C-C bond connecting the methanol group to the phenyl ring and the C-N bond of the amino group—means that (2-Amino-3,6-dimethylphenyl)methanol can exist in various conformations. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure.

Mapping these energies creates a Potential Energy Surface (PES), which identifies the lowest-energy conformers (global and local minima) and the energy barriers to rotation (saddle points). This analysis is critical for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. No such conformational analysis for (2-Amino-3,6-dimethylphenyl)methanol has been published.

Reaction Mechanism Pathways and Transition State Characterization

Theoretical chemistry can be employed to model the step-by-step pathway of a chemical reaction involving (2-Amino-3,6-dimethylphenyl)methanol. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—must be located and characterized.

Calculating the energy of the transition state allows for the determination of the reaction's activation energy, providing insight into the reaction rate. While this is a powerful tool for studying reactivity, no studies detailing reaction mechanisms or transition states for this specific compound are currently documented.

Spectroscopic Property Prediction and Validation

Computational methods are frequently used to predict various types of spectra. Beyond the vibrational spectra (IR/Raman) mentioned under DFT, it is also possible to predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structure elucidation.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption, providing information on the molecule's color and photophysical properties.

These predicted spectra are most powerful when compared with experimental data to validate both the computational model and the experimental structure. There are currently no published studies containing predicted or validated spectra for (2-Amino-3,6-dimethylphenyl)methanol.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This is a key tool in drug discovery. If (2-Amino-3,6-dimethylphenyl)methanol were being investigated as a potential therapeutic agent, docking simulations would be used to predict its binding mode and affinity to a hypothetical biological target.

Following docking, molecular dynamics (MD) simulations could model the behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the flexibility of the binding pocket. As no biological targets have been identified or hypothesized for this compound in the literature, no molecular docking or dynamics studies are available.

Application of 2 Amino 3,6 Dimethylphenyl Methanol As a Versatile Chemical Building Block

Precursor in Heterocyclic Compound Synthesis

The presence of both an amino and a hydroxyl group on the same aromatic scaffold makes (2-Amino-3,6-dimethylphenyl)methanol a valuable precursor for the synthesis of a variety of heterocyclic compounds. These functional groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems.

The synthesis of heterocyclic compounds often involves condensation reactions, where the amino and hydroxyl moieties of (2-Amino-3,6-dimethylphenyl)methanol can react with various electrophiles. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of nitrogen and oxygen-containing heterocycles. The specific type of heterocycle formed depends on the reaction conditions and the nature of the co-reactant. General strategies for synthesizing heterocycles from amino alcohols often involve multi-component reactions, which allow for the construction of complex molecular architectures in a single step. nih.gov The amino group can act as a nucleophile to initiate reactions, while the hydroxyl group can either participate directly in the cyclization or be used as a handle for further functionalization. The synthesis of various nitrogen-containing heterocycles often utilizes amino-substituted precursors in reactions like the Hantzsch pyridine (B92270) synthesis or other condensation reactions to form pyridines, pyrimidines, and other related structures. beilstein-journals.org

Role in the Synthesis of Functional Organic Materials and Polymers

The bifunctional nature of (2-Amino-3,6-dimethylphenyl)methanol allows for its incorporation into polymeric structures and functional organic materials. The amino and hydroxyl groups can serve as points for polymerization or for grafting onto existing polymer backbones.

In polymer synthesis, monomers containing both amine and alcohol functionalities can be utilized in step-growth polymerization reactions. For example, they can react with diacids, diisocyanates, or other bifunctional monomers to form polyesters, polyamides, or polyurethanes. The specific properties of the resulting polymer, such as thermal stability, solubility, and mechanical strength, would be influenced by the rigid aromatic core and the methyl substituents of the (2-Amino-3,6-dimethylphenyl)methanol unit. The synthesis of functional polymers often involves the polymerization of monomers that impart specific properties to the final material. wordpress.com For instance, the incorporation of amino groups can enhance adhesion, provide sites for cross-linking, or introduce pH-responsiveness.

Intermediate in the Development of Advanced Ligands for Catalysis and Coordination Chemistry

The development of advanced ligands is crucial for the progress of catalysis and coordination chemistry. (2-Amino-3,6-dimethylphenyl)methanol can serve as a key intermediate in the synthesis of multidentate ligands. The amino and hydroxyl groups provide convenient handles for introducing other coordinating moieties, such as phosphines, pyridines, or other donor groups.

The synthesis of such ligands often involves a multi-step process. The initial step would be the modification of the amino or hydroxyl group of (2-Amino-3,6-dimethylphenyl)methanol. For example, the amino group can be acylated or alkylated to introduce new functionalities. Subsequent reactions can then be performed to build the final ligand structure. The resulting ligands can then be complexed with various metal ions. The coordination geometry and the electronic properties of the resulting metal complexes would be influenced by the steric bulk of the dimethylphenyl group and the nature of the introduced coordinating groups. Such complexes have potential applications in various catalytic transformations. The field of coordination chemistry extensively studies how the structure of a ligand influences the properties and reactivity of a metal complex. nih.govwikipedia.org

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity or other desired properties. The defined and rigid structure of (2-Amino-3,6-dimethylphenyl)methanol makes it an attractive scaffold for the construction of chemical libraries.

In a combinatorial synthesis approach, the amino and hydroxyl groups of (2-Amino-3,6-dimethylphenyl)methanol can be derivatized with a variety of building blocks. By systematically varying the building blocks attached to these two positions, a large library of related compounds can be generated. For example, a "split-and-pool" synthesis strategy could be employed, where the scaffold is reacted with a set of reagents, the products are then split into multiple portions, and each portion is reacted with a different set of reagents. This process can be repeated to generate a highly diverse library of compounds based on the (2-Amino-3,6-dimethylphenyl)methanol core. The design of such libraries is crucial for exploring chemical space and identifying compounds with novel properties.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry for Continuous Production

The transition from traditional batch processing to continuous flow manufacturing represents a significant leap forward for chemical synthesis, offering enhanced safety, consistency, and scalability. For (2-Amino-3,6-dimethylphenyl)methanol, integrating flow chemistry could address challenges related to reaction control and throughput.

Continuous flow synthesis involves pumping reagents through a network of tubes and reactors, allowing for precise control over parameters like temperature, pressure, and residence time. nih.govyoutube.com This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volumes minimize risk. nih.gov Research into the synthesis of other complex molecules, such as substituted pyrazoles and γ-butyrolactones, has demonstrated that flow chemistry can significantly improve yield and reduce reaction times compared to batch methods. nih.govresearchgate.netrsc.org

Future research will likely focus on developing a telescoped, multi-step flow synthesis for (2-Amino-3,6-dimethylphenyl)methanol, potentially starting from basic precursors. Such an "assembly line" approach would enable the production of the final compound without isolating intermediates, streamlining the entire process. nih.gov Key areas of investigation will include the optimization of reactor design, catalyst immobilization, and real-time analytical monitoring to ensure product quality.

Table 1: Hypothetical Comparison of Batch vs. Continuous Flow Synthesis for (2-Amino-3,6-dimethylphenyl)methanol

| Parameter | Conventional Batch Process | Proposed Flow Chemistry Process | Potential Advantage of Flow |

|---|---|---|---|

| Reaction Scale | Grams to Kilograms | Grams to Multi-Kilograms/day | Scalability and higher throughput |

| Temperature Control | Difficult to manage hotspots | Precise, rapid heat exchange | Improved safety and selectivity |

| Reaction Time | Hours to days | Minutes to hours | Increased productivity |

| Safety | Risk of handling large volumes of reactive agents | Small volumes of hazardous intermediates at any given time | Significantly reduced risk |

| Product Consistency | Batch-to-batch variability | High consistency and quality control | Reliable production |

Development of Novel Derivatization Strategies

The functional handles of (2-Amino-3,6-dimethylphenyl)methanol—a primary amine and a primary alcohol—are ripe for chemical modification. Developing novel derivatization strategies is crucial for creating a library of related compounds with diverse properties, which can then be screened for biological activity or material characteristics. Derivatization can enhance instrumental response for analysis, improve extraction efficiency, or modify the molecule's fundamental properties for a specific application. mdpi.com

Future work will explore a range of reactions targeting these functional groups:

N-Acylation/Alkylation: The amino group can be readily acylated or alkylated to introduce a vast array of substituents, altering the molecule's polarity, steric bulk, and hydrogen-bonding capabilities.

O-Esterification/Etherification: The benzylic alcohol can be converted into esters or ethers. Esterification with reagents like 3,5-dinitrobenzoyl chloride is a classic method for derivatizing alcohols. sciepub.com Acylation, in general, is a successful strategy for modifying alcohols to improve analysis in complex matrices. nih.gov

Cyclization Reactions: The ortho-relationship of the amino and methanol (B129727) groups could be exploited to synthesize novel heterocyclic structures, such as benzoxazines, which are valuable in polymer chemistry and drug discovery.

These derivatization efforts will be guided by the intended application, aiming to produce molecules with enhanced potency, selectivity, or specific physical properties.

Table 2: Potential Derivatization Reactions for (2-Amino-3,6-dimethylphenyl)methanol

| Functional Group | Reagent Class | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Amino Group (-NH₂) | Acid Chlorides / Anhydrides | Amide (-NHCOR) | Modulating biological activity |

| Alkyl Halides | Secondary/Tertiary Amine (-NHR / -NR₂) | Altering solubility and basicity | |

| Isocyanates | Urea (-NHCONHR) | Creating new hydrogen bond donors/acceptors | |

| Alcohol Group (-CH₂OH) | Acyl Chlorides | Ester (-CH₂OCOR) | Prodrug strategies, analytical derivatization nih.gov |

| Alkyl Halides | Ether (-CH₂OR) | Increasing lipophilicity |

Exploration of Bio-inspired Synthetic Routes

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional synthetic methods. rsc.org For a chiral molecule like (2-Amino-3,6-dimethylphenyl)methanol, enzymes can provide access to single enantiomers, which is critically important in the pharmaceutical industry. nih.govnih.gov

Emerging research in this area would focus on identifying or engineering enzymes capable of producing this specific amino alcohol with high enantioselectivity. Key biocatalytic approaches could include:

Transaminases (TAs): These enzymes can convert a ketone precursor (2-carbonyl-3,6-dimethylbenzaldehyde) into the desired amine.

Keto-Reductases (KREDs) / Alcohol Dehydrogenases (ADHs): These enzymes can reduce a ketone to an alcohol, offering stereochemical control. A multi-enzyme cascade could combine a transaminase and a reductase for a one-pot synthesis from a diketone precursor.

Lipases: These enzymes are often used for the kinetic resolution of racemic alcohols via enantioselective acylation, allowing for the separation of the two enantiomers.

The discovery of suitable enzymes will likely involve screening existing enzyme libraries and employing protein engineering techniques to optimize activity and selectivity for this non-natural substrate. rsc.org Continuous-flow systems are also being integrated with enzymatic cascades to overcome issues of low enzyme activity or phase separation seen in batch reactions, significantly boosting productivity. researchgate.net

Advanced Computational Design and Optimization for Specific Applications

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For (2-Amino-3,6-dimethylphenyl)methanol, these methods can accelerate the discovery and optimization process for various applications.

Future research directions include:

Reaction Modeling: Using Density Functional Theory (DFT) and other quantum mechanical methods to model potential synthetic pathways, predict reaction barriers, and understand catalyst-substrate interactions. This can guide the selection of optimal reaction conditions and catalysts, as has been explored for the oxidation of benzyl (B1604629) alcohols. nih.gov

Derivative Design (In Silico Screening): Creating a virtual library of thousands of derivatives of (2-Amino-3,6-dimethylphenyl)methanol and using computational docking simulations to predict their binding affinity to specific biological targets, such as protein active sites. This allows researchers to prioritize the synthesis of the most promising candidates.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models that correlate the structural features of derivatives with their observed activity. These models can then predict the activity of new, unsynthesized compounds.

Process Optimization: Employing machine learning algorithms to analyze experimental data from flow chemistry or biocatalytic processes to identify optimal operating conditions for maximizing yield and selectivity.

Table 3: Application of Computational Methods to (2-Amino-3,6-dimethylphenyl)methanol Research

| Computational Method | Research Area | Objective |

|---|---|---|

| Density Functional Theory (DFT) | Synthesis & Catalysis | Predict reaction feasibility, model transition states, optimize catalyst structures. |

| Molecular Docking | Drug Discovery | Screen virtual libraries of derivatives against protein targets to identify potential hits. |

| Quantitative Structure-Activity Relationship (QSAR) | Medicinal Chemistry | Build models to predict the biological activity of new derivatives based on their chemical structure. |

| Machine Learning / AI | Process Chemistry | Optimize reaction conditions (temperature, flow rate, concentration) for continuous production. |

Q & A

Q. What are the common synthetic routes for (2-Amino-3,6-dimethylphenyl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nitro group reduction. For example, reduction of (2-Nitro-3,6-dimethylphenyl)methanol using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) in methanol/THF under reflux (60–80°C, 4–6 hrs). Alternative methods include selective reduction of esters or aldehydes using DIBAL-H (diisobutylaluminum hydride) at low temperatures (-70°C), as demonstrated in triazine derivatives . Optimization involves adjusting stoichiometry, temperature, and solvent polarity to enhance yield and purity.

Table 1 : Representative Synthetic Approaches

| Precursor | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitro derivative | NaBH₄ | Methanol | 60 | 85–90 | |

| Ester intermediate | DIBAL-H | THF | -70 | Quant. |

Q. Which spectroscopic techniques are most effective for characterizing (2-Amino-3,6-dimethylphenyl)methanol, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include:

- Aromatic protons (δ 6.8–7.4 ppm, split into multiplets due to methyl groups) .

- Methanol -OH (δ 4.5–5.5 ppm, broad singlet) and -CH₂OH (δ 3.8–4.3 ppm, doublet) .

- X-ray Crystallography : Determines bond angles, dihedral angles (e.g., 76.4° between aromatic rings in analogs), and hydrogen-bonding networks (intramolecular O–H⋯N) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 152.1 (C₈H₁₁NO) confirms molecular weight .

Advanced Research Questions

Q. How does the steric and electronic environment of (2-Amino-3,6-dimethylphenyl)methanol influence its reactivity in nucleophilic reactions?

- Methodological Answer : Methyl groups at positions 3 and 6 create steric hindrance, directing electrophilic substitution to the para position. The amino group (-NH₂) enhances electron density, favoring reactions like Friedel-Crafts alkylation. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) . Experimentally, kinetic studies under varying substituents (e.g., halogenated analogs) quantify steric effects .

Q. What strategies resolve contradictions between experimental and computational data in structural studies of this compound?

- Methodological Answer :

- Cross-Validation : Compare XRD-derived bond lengths (e.g., C–N: 1.35 Å) with DFT-optimized geometries .

- Dynamic NMR : Resolve discrepancies in tautomeric forms by analyzing temperature-dependent chemical shifts .

- Solvent Effects : Recalculate computational models with explicit solvent (e.g., methanol) to match experimental UV-Vis spectra .

Q. What are the implications of pH and temperature on the stability of (2-Amino-3,6-dimethylphenyl)methanol in solution?

- Methodological Answer :

- pH Stability : The amino group protonates below pH 6, reducing solubility. UV-Vis monitoring (λ = 270 nm) shows degradation at pH > 9 due to oxidation .

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180°C. Store solutions at 4°C under inert gas (N₂/Ar) to prevent autoxidation .

Q. How can (2-Amino-3,6-dimethylphenyl)methanol be utilized as a ligand or intermediate in coordination chemistry?

- Methodological Answer :

- Ligand Design : The amino and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Stability constants (log K) are determined via potentiometric titration .

- Intermediate Use : Convert to Schiff bases via condensation with aldehydes (e.g., salicylaldehyde), enabling access to heterocyclic scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.